molecular formula C22H25NO5 B12942160 (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B12942160
M. Wt: 383.4 g/mol
InChI Key: DWSWJZBOHZBSAT-RTBURBONSA-N
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Description

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of the Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group to prevent unwanted reactions.

    Formation of the Amide Bond: The amide bond is formed by reacting the protected hydroxyl compound with (9H-Fluoren-9-yl)methoxycarbonyl chloride under basic conditions.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C22H25NO5/c1-22(2,3)19(24)18(20(25)26)23-21(27)28-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-19,24H,12H2,1-3H3,(H,23,27)(H,25,26)/t18-,19-/m1/s1

InChI Key

DWSWJZBOHZBSAT-RTBURBONSA-N

Isomeric SMILES

CC(C)(C)[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CC(C)(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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